5,7-Diacetoxy-8-methoxyflavone

Übersicht

Beschreibung

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus. It is known for its inhibitory activity on cAMP phosphodiesterase (cAMP-PDE), making it a compound of interest in various scientific research fields .

Wirkmechanismus

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .

Target of Action

The primary target of this compound is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.

Mode of Action

this compound interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.

Pharmacokinetics

It’s known that the compound’s bioavailability may be influenced by its lipophilicity .

Biochemische Analyse

Biochemical Properties

5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase (cAMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting cAMP-PDE, this compound can potentially influence various biochemical reactions mediated by cAMP.

Cellular Effects

Given its inhibitory activity on cAMP-PDE, it may influence cell function by modulating cAMP-dependent signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with cAMP-PDE. By inhibiting this enzyme, it can increase the intracellular levels of cAMP, thereby influencing various cellular processes regulated by cAMP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxy-8-methoxyflavone typically involves the acetylation of 5,7-dihydroxy-8-methoxyflavone (wogonin). The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Diacetoxy-8-methoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the flavone structure.

Substitution: Substitution reactions can occur at the acetoxy or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

5,7-Diacetoxy-8-methoxyflavone has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibitory effects on cAMP phosphodiesterase.

Biology: The compound’s inhibitory activity on cAMP-PDE makes it useful in studying cellular signaling pathways.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of pharmaceuticals and nutraceuticals

Vergleich Mit ähnlichen Verbindungen

Wogonin: 5,7-Dihydroxy-8-methoxyflavone, the parent compound of 5,7-Diacetoxy-8-methoxyflavone.

Baicalein: Another flavone from Scutellaria baicalensis with similar biological activities.

Apigenin: A flavone with anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its specific acetylation pattern, which enhances its inhibitory activity on cAMP phosphodiesterase compared to its parent compound, wogonin .

Biologische Aktivität

5,7-Diacetoxy-8-methoxyflavone (5,7-DiAcO-8-OMe) is a flavonoid compound derived from plants in the genus Scutellaria, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

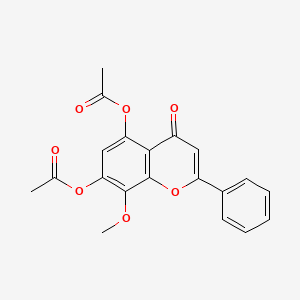

5,7-DiAcO-8-OMe is characterized by:

- Two acetoxy groups at positions 5 and 7.

- One methoxy group at position 8 of the flavone backbone.

This structural configuration enhances its pharmacological properties by influencing its interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). By inhibiting PDE, the compound increases intracellular levels of cAMP, a critical signaling molecule involved in various cellular processes. This action can modulate cellular signaling pathways, gene expression, and overall cellular metabolism.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. Various assays have confirmed its antioxidant capacity:

- DPPH radical scavenging assay

- ABTS radical scavenging assay

- Ferric reducing antioxidant power (FRAP) assay

These assays indicate that the compound's structure plays a crucial role in its ability to neutralize reactive oxygen species .

2. Anticancer Properties

Research indicates that this compound has promising anticancer effects. In studies involving human oral squamous carcinoma cells (SCC-9), it demonstrated potent inhibitory effects on cell proliferation with an IC50 value ranging from 5 to 10 μM. The compound was shown to induce cell cycle arrest in the G1 phase while decreasing S phase progression . Additionally, it exhibited selective toxicity towards cancer cells compared to non-cancerous cells, highlighting its potential as a chemopreventive agent.

3. Anti-inflammatory Effects

The compound's ability to modulate cAMP levels also suggests potential anti-inflammatory properties. Increased cAMP can lead to reduced inflammatory responses in various cell types, making it a candidate for further investigation in treating inflammatory diseases.

Pharmacokinetics

The bioavailability of this compound is influenced by its lipophilicity and structural characteristics. Studies have shown that it is well absorbed and accumulates in tissues such as the liver and kidneys when administered in vivo. This property enhances its therapeutic potential by ensuring adequate concentrations at target sites within the body .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,7-Dimethoxyflavone | Two methoxy groups at positions 5 and 7 | Lacks acetyl groups; primarily studied for neuroprotective effects. |

| 5,7-Dihydroxy-8-methoxyflavone | Hydroxyl groups instead of acetyl | Exhibits stronger antioxidant activity due to free hydroxyls. |

| Quercetin | Multiple hydroxyl groups on the flavonoid backbone | Known for broad-spectrum antioxidant activity; widely studied in cancer research. |

| Luteolin | Hydroxyls at positions 3', 4', and 5 | Exhibits anti-inflammatory properties distinct from those of diacetoxylated flavones. |

Eigenschaften

IUPAC Name |

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPVJYIDQFOAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745399 | |

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-80-2 | |

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.